Dicyano(propan-2-yl)amine
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Overview
Description
Dicyano(propan-2-yl)amine is an organic compound with the molecular formula C₅H₉N₃ It is characterized by the presence of two cyano groups (-CN) attached to a propan-2-yl (isopropyl) amine group
Synthetic Routes and Reaction Conditions:
Nucleophilic Substitution Reaction: One common method involves the reaction of isopropylamine with cyanogen chloride (ClCN) under controlled conditions to form this compound.
Reductive Amination: Another approach is the reductive amination of propan-2-one (acetone) with ammonia and hydrogen cyanide (HCN) in the presence of a reducing agent such as sodium cyanoborohydride (NaBH₃CN).
Industrial Production Methods:
Batch Process: In an industrial setting, the compound can be synthesized using a batch process where reactants are added sequentially in a controlled environment to ensure high yield and purity.
Continuous Flow Process: Alternatively, a continuous flow process can be employed, where reactants are continuously fed into a reactor, and the product is continuously removed, enhancing efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding nitriles or amides.
Reduction: Reduction reactions can convert the cyano groups to primary amines, resulting in the formation of diamines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are typically used.
Substitution: Nucleophiles like sodium azide (NaN₃) and reaction conditions such as elevated temperatures and polar solvents are employed.
Major Products Formed:
Oxidation Products: Nitriles, amides, and carboxylic acids.
Reduction Products: Primary amines and diamines.
Substitution Products: Various substituted amines and nitriles.
Scientific Research Applications
Dicyano(propan-2-yl)amine has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds and pharmaceutical intermediates.
Biology: The compound is used in the study of enzyme inhibition and as a building block for bioactive molecules.
Medicine: It has potential therapeutic applications, including the development of new drugs for treating diseases such as cancer and bacterial infections.
Industry: this compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which dicyano(propan-2-yl)amine exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological context and the specific reactions it undergoes.
Comparison with Similar Compounds
Dicyanoethylamine
Dicyanopropylamine
Dicyanobutylamine
Dicyanopentylamine
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Properties
IUPAC Name |
cyano(propan-2-yl)cyanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3/c1-5(2)8(3-6)4-7/h5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNOLJJOGYZKWSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C#N)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90485428 |
Source
|
Record name | Dicyano(propan-2-yl)amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90485428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35695-36-4 |
Source
|
Record name | Dicyano(propan-2-yl)amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90485428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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